(24S)-24,25-Dihydroxyvitamin D3 is a biologically active metabolite of vitamin D3, which plays a crucial role in calcium and phosphorus metabolism in the body. This compound is synthesized through hydroxylation processes that modify vitamin D3, also known as cholecalciferol. The hydroxylation occurs primarily at the 24 and 25 carbon positions, resulting in the formation of this specific dihydroxy derivative.
The primary source of (24S)-24,25-dihydroxyvitamin D3 is the metabolic conversion of vitamin D3 in the liver and kidneys. The enzyme cytochrome P450 24A1 is instrumental in catalyzing the hydroxylation reactions that produce this compound from its precursor, 25-hydroxyvitamin D3.
(24S)-24,25-Dihydroxyvitamin D3 is classified as a steroid hormone due to its structural characteristics and biological functions. It belongs to the family of vitamin D metabolites, which are essential for maintaining mineral homeostasis in mammals.
The synthesis of (24S)-24,25-dihydroxyvitamin D3 can be achieved through several methods involving stereoselective reactions. One notable approach includes:
In a recent study, various synthetic routes were explored to achieve high yields of (24S)-24,25-dihydroxyvitamin D3. The use of chiral intermediates and specific reagents such as N,N-diethylaminosulfur trifluoride has been highlighted as crucial for achieving desired stereochemistry and enhancing yield efficiency .
The molecular structure of (24S)-24,25-dihydroxyvitamin D3 consists of a steroid backbone with two hydroxyl groups positioned at the 24 and 25 carbon atoms. Its chemical formula is C27H44O3.
Key structural data include:
(24S)-24,25-Dihydroxyvitamin D3 participates in various biochemical reactions within the body, primarily involving further hydroxylation or conversion into other metabolites such as calcitriol (1α,25-dihydroxyvitamin D3).
The metabolic pathways are predominantly regulated by enzymatic action from cytochrome P450 enzymes, which facilitate hydroxylation at different carbon positions depending on physiological needs. For instance, under low calcium conditions, increased activity of 1α-hydroxylase leads to higher levels of calcitriol production .
The mechanism of action for (24S)-24,25-dihydroxyvitamin D3 involves binding to vitamin D receptors located in various tissues, including bone and intestine. This binding initiates signaling pathways that regulate gene expression related to calcium absorption and bone metabolism.
Research indicates that while (24S)-24,25-dihydroxyvitamin D3 may not be as biologically active as its counterpart (1α,25-dihydroxyvitamin D3), it still plays a role in modulating calcium homeostasis and may influence cellular processes indirectly .
(24S)-24,25-Dihydroxyvitamin D3 has several research applications:
(24S)-24,25-Dihydroxyvitamin D₃ [(24S)-24,25(OH)₂D₃] is a key catabolite of vitamin D₃ generated via the stereospecific activity of CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). This mitochondrial cytochrome P450 enzyme initiates the inactivation of both 25-hydroxyvitamin D₃ (25OHD₃) and 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) through multi-step hydroxylation of their side chains. CYP24A1 exhibits dual catalytic pathways: a C23-hydroxylation pathway leading to calcitroic acid, and a C24-hydroxylation pathway that generates (24R)-24,25(OH)₂D₃ as the primary product. However, naturally occurring 24,25(OH)₂D₃ exists as a mixture of C24 epimers, with the (24S)-epimer constituting 3.2–10.5% of total 24,25(OH)₂D₃ in vivo [7]. The stereochemical outcome is determined by:
Table 1: Catalytic Properties of Human CYP24A1
Substrate | Primary Product | Km (nM) | Epimeric Ratio (24R:24S) |
---|---|---|---|
25OHD₃ | (24R)-24,25(OH)₂D₃ | 130–250 | 96.8:3.2 (in vivo) |
1,25(OH)₂D₃ | (24R)-1,24,25(OH)₃D₃ | 5–10 | >99:1 |
25OH-24-oxo-D₃ | (24S)-24,25(OH)₂D₃ | Not reported | 1:50 |
Mutagenesis studies reveal that active-site residues (e.g., Phe249, Leu325) control regioselectivity. For example, the L325F mutation shifts activity toward C23-hydroxylation, altering epimeric product distribution [2] [6].
CYP24A1 expression is tightly regulated at multiple levels to control vitamin D homeostasis:
Transcriptional Regulation
Post-Translational Processing
Pathological overexpression occurs in chronic kidney disease (linked to FGF23 rise) and cancers (e.g., breast, colon), accelerating vitamin D degradation and contributing to insufficiency [5] [6].
CYP24A1 mediates two competing inactivation routes with distinct metabolic fates:
C24-Hydroxylation Pathway
C23-Hydroxylation Pathway
Table 2: Functional Consequences of C-24 vs. C-23 Hydroxylation
Characteristic | C24-Hydroxylation | C23-Hydroxylation |
---|---|---|
Dominance | Primary pathway (>90%) | Secondary pathway (<10%) |
Initial stereochemistry | (24R)-epimer favored | (23S)-epimer generated |
Metabolic endpoint | Calcitroic acid (bile excretion) | 26,23-Lactone (urinary excretion) |
Biological activity | Inactive (catabolite) | Inactive (catabolite) |
Epimerization potential | 24-oxo intermediate yields (24S)-epimer | No epimerization reported |
Stereochemical Implications: The (24S)-epimer arises almost exclusively from reduction of the 24-oxo intermediate rather than direct hydroxylation. Synthetic studies confirm (24R)-24-fluoro-25OHD₃ resists CYP24A1 better than its 24S counterpart, validating enzymatic preference for the R-configuration [10]. In contrast, CYP3A4 (a hepatic enzyme) hydroxylates vitamin D at C4β/C25, bypassing CYP24A1 but yielding inactive metabolites [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1